REACTION_CXSMILES
|
N[C:2]1[CH:7]=[CH:6][CH:5]=C[C:3]=1[C:8]1[S:9](=O)[CH:10]=[CH:11][CH:12]=1.[OH-].[K+].O.[NH2:17]N.C(O)CO[CH2:22][CH2:23]O>>[NH2:17][C:23]1[CH:22]=[CH:5][CH:6]=[CH:7][C:2]=1[CH2:3][C:8]1[S:9][CH:10]=[CH:11][CH:12]=1 |f:1.2,3.4|
|
Name
|
2-(2-amino-phenyl)-thienone
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)C=1S(C=CC1)=O
|
Name
|
solid
|
Quantity
|
23.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
C(COCCO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After diluting the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
with ice water, extraction
|
Type
|
WASH
|
Details
|
The ether phase is washed thrice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(CC=2SC=CC2)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |